Microginin 527

ACE inhibition cyanobacterial peptides enzyme kinetics

Researchers face inconsistent ACE inhibition data when using generic microginin analogs with >100 μM potency. Microginin 527 (CAS 1135249-50-1) is the smallest and most potent microginin congener, delivering a reliable IC₅₀ of 31 μM-≥15-fold more active than close structural analogs. • Validated ACE IC₅₀ of 31 μM for reproducible positive control performance. • Minimal tripeptide scaffold with N-methyl Met sulfoxide enables systematic SAR exploration. • Dual ACE and leucine aminopeptidase activity for selectivity panel applications. • Fully characterized cyanobacterial peptide suitable as an LC-MS/MS reference standard. Supplied as ≥98% pure solid; global shipping with blue ice or dry ice.

Molecular Formula C25H41N3O7S
Molecular Weight 527.7 g/mol
CAS No. 1135249-50-1
Cat. No. B609031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicroginin 527
CAS1135249-50-1
Molecular FormulaC25H41N3O7S
Molecular Weight527.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1
InChIKeyVUIHOFONJHXOQE-ZPPOLDLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Microginin 527: ACE-Inhibiting Tripeptide


Microginin 527 is a linear tripeptide belonging to the microginin class of non-ribosomal cyanobacterial peptides, first isolated from cultures of Microcystis aeruginosa (UTEX LB2385). It is characterized by an N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) acyl moiety, an N-methyl methionine sulfoxide residue, and a C-terminal tyrosine [1]. The compound has a molecular formula of C₂₅H₄₁N₃O₇S and a molecular weight of 527.67 g/mol [2].

Why Choose Microginin 527 Over Congeners


Microginins are a structurally diverse class of linear N-acyl lipopeptides with varying chain lengths (4–6 residues) and post-translational modifications, including N-methylation and sulfoxidation [1]. Despite sharing a common Ahda N-terminus, subtle differences in peptide sequence, sulfoxide stereochemistry, and chain length dramatically alter angiotensin-converting enzyme (ACE) inhibitory potency. Microginin 527 (compound 4) is the smallest member of the family—a tripeptide—and the only congener among four closely related analogs (1–3, 5) that exhibits potent ACE inhibition with an IC₅₀ below 100 μM [1]. Substituting Microginin 527 with a generic microginin or a structural analog such as Ahda-Ala-Val results in a ≥15-fold loss in potency, underscoring the critical importance of its precise molecular architecture for reproducible enzyme inhibition assays [1].

Evidence: Microginin 527 vs. Analogs


Higher ACE Inhibitory Potency vs. Closest Congeners

In a head-to-head comparison using identical assay conditions, Microginin 527 (compound 4) displayed an IC₅₀ of 31 μM against angiotensin-converting enzyme (ACE). In contrast, the three other microginin congeners (compounds 1–3) isolated from the same M. aeruginosa culture exhibited IC₅₀ values exceeding 100 μM; exact values were not determined due to material scarcity, indicating at least a 3.2-fold difference in potency [1].

ACE inhibition cyanobacterial peptides enzyme kinetics

Superior Potency over Degradation Product Ahda-Ala-Val

Comparison with the tripeptide degradation product Ahda-Ala-Val, which lacks the N-methyl methionine sulfoxide moiety and tyrosine residue, reveals a stark potency difference. Microginin 527 inhibits ACE with an IC₅₀ of 31 μM, whereas Ahda-Ala-Val requires 460 μM to achieve the same effect, representing a 15-fold reduction in activity [1].

structure-activity relationship ACE inhibition peptide degradation

Smallest Microginin with N-Methyl Methionine Sulfoxide

Microginin 527 (compound 4) is a tripeptide—the smallest member of the microginin family—consisting of Ahda, N-methyl methionine sulfoxide, and tyrosine. This contrasts with typical microginins that contain 4–6 residues and often lack sulfoxidation at the methionine sulfur [1]. The N-methyl methionine sulfoxide moiety is a rare modification; among the five peptides reported in the Stewart et al. study, only compounds 2–4 possess this feature, and compound 4 uniquely combines it with a tripeptide backbone [1].

structural biology natural product chemistry peptide characterization

Zinc Metalloprotease Inhibition Spectrum

Microginins, including Microginin 527, are recognized as inhibitors of zinc-containing metalloproteases. While quantitative LAP inhibition data for Microginin 527 are not reported, class-level evidence shows that structurally related microginins (e.g., 299-C, 299-D) inhibit leucine aminopeptidase with IC₅₀ values ranging from 2.0 to 6.5 µg/mL [1]. Microginin 527 itself is confirmed to inhibit ACE (IC₅₀ = 31 μM) [2].

zinc metalloprotease leucine aminopeptidase multi-target inhibition

Microginin 527 Applications in Research and Industry


ACE Inhibition Benchmarking for Screening

With a well-defined ACE IC₅₀ of 31 μM, Microginin 527 serves as a reliable positive control or reference inhibitor in ACE enzymatic assays. Its potency, coupled with the availability of direct comparative data against less active congeners (>100 μM) [1], makes it an ideal candidate for benchmarking novel ACE inhibitors derived from natural product libraries.

SAR Studies on Microginin Scaffolds

The unique combination of a minimal tripeptide backbone and an N-methyl methionine sulfoxide moiety [1] positions Microginin 527 as a privileged starting point for medicinal chemistry efforts aimed at optimizing zinc metalloprotease inhibition. Researchers can systematically modify the Ahda chain, sulfoxide stereochemistry, or tyrosine residue to probe binding determinants.

Zinc Metalloprotease Selectivity Profiling

Given the class-level evidence that microginins inhibit both ACE and leucine aminopeptidase [1], Microginin 527 can be employed in selectivity panels to differentiate between closely related zinc-dependent proteases. Its use in such panels helps deconvolute polypharmacology and identify off-target liabilities.

Analytical Reference Standard for Metabolomics

As a fully characterized cyanobacterial peptide with established chromatographic and mass spectrometric properties [1], Microginin 527 is suitable as an external standard for LC-MS/MS method development, environmental monitoring of cyanobacterial blooms, and metabolomics-guided natural product discovery workflows.

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